molecular formula C9H12O4 B3058301 Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate CAS No. 88805-65-6

Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate

Cat. No. B3058301
CAS RN: 88805-65-6
M. Wt: 184.19 g/mol
InChI Key: SSXUXPNPVFUMDJ-UHFFFAOYSA-N
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Patent
US07563893B2

Procedure details

3,5-Dihydroxybenzoic acid ethyl ester (10 g, 54.89 mmol) was dissolved in ethanol (15 mL), followed by adding sodium formate (4.48 g, 65.87 mmol), replacing inside a reactor with nitrogen at 30° C. for 15 minutes, adding palladium on carbon (364 mg) and reacting at 30° C. for 3 hours then at 40° C. over night. Catalyst was filtered off, followed by neutralization with a 1N HCl solution, concentration under reduced pressure and purification of thus obtained residue with silica gel column chromatography (hexane/ethyl acetate=1/1 to 0/1) to obtain an objective compound (1.53 g, 15.1%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step Two
Quantity
364 mg
Type
catalyst
Reaction Step Three
Yield
15.1%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([OH:11])[CH:8]=[C:7]([OH:12])[CH:6]=1)[CH3:2].C([O-])=O.[Na+]>C(O)C.[Pd]>[OH:12][C:7]1[CH2:6][CH:5]([C:4]([O:3][CH2:1][CH3:2])=[O:13])[CH2:10][C:9](=[O:11])[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C1=CC(=CC(=C1)O)O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4.48 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Step Three
Name
Quantity
364 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
reacting at 30° C. for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
at 40° C. over night
FILTRATION
Type
FILTRATION
Details
Catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
followed by neutralization with a 1N HCl solution, concentration under reduced pressure and purification of thus obtained residue with silica gel column chromatography (hexane/ethyl acetate=1/1 to 0/1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC=1CC(CC(C1)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 15.1%
YIELD: CALCULATEDPERCENTYIELD 15.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.